![molecular formula C8H7BF3NO2 B14071703 6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, an amino group, and a benzo[c][1,2]oxaborol core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the use of boron reagents and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of boron reagents and catalysts, as well as the reaction environment, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase-4 (PDE4) inhibitor by binding to the catalytic domain of the enzyme, leading to the inhibition of cyclic AMP (cAMP) hydrolysis . This inhibition results in the modulation of various cellular processes, including the reduction of inflammatory cytokine production .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-(trifluoromethyl)benzothiazole: Shares the trifluoromethyl and amino groups but differs in the core structure.
4-amino-2-(trifluoromethyl)benzonitrile: Contains a similar trifluoromethyl group but has a nitrile group instead of the oxaborol core.
Uniqueness
6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to its oxaborol core, which imparts distinct chemical properties and biological activities. This core structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H7BF3NO2 |
|---|---|
Molecular Weight |
216.95 g/mol |
IUPAC Name |
1-hydroxy-4-(trifluoromethyl)-3H-2,1-benzoxaborol-6-amine |
InChI |
InChI=1S/C8H7BF3NO2/c10-8(11,12)6-1-4(13)2-7-5(6)3-15-9(7)14/h1-2,14H,3,13H2 |
InChI Key |
QJDPOJPITDIMIM-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=CC(=C2CO1)C(F)(F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



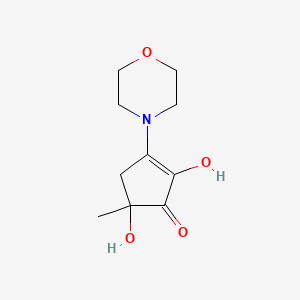


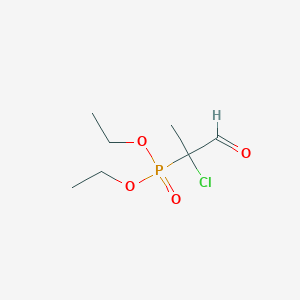
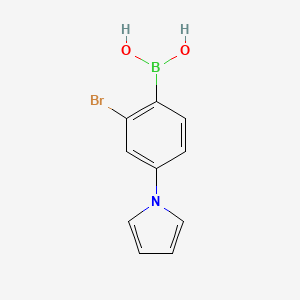
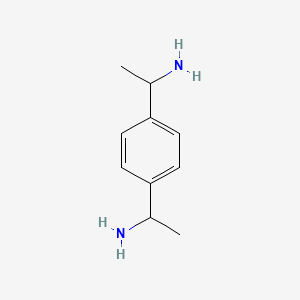


![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)

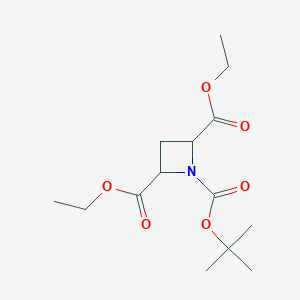

![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
